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Introduction
SSR149744C, also known as Celivarone, is a non-iodinated benzofuran derivative developed

as a potent antiarrhythmic agent. Structurally related to amiodarone and dronedarone, it was

designed to offer a favorable safety profile by avoiding the iodine-related side effects

associated with amiodarone.[1] Preclinical studies have revealed a multifactorial mechanism of

action, positioning SSR149744C as a compound with properties of all four Vaughan Williams

classes of antiarrhythmic drugs. This technical guide provides a comprehensive overview of the

preclinical data and initial findings for SSR149744C, with a focus on its electrophysiological

effects, underlying mechanisms, and antiarrhythmic potential in various experimental models.

Quantitative In Vitro Electrophysiological Data
The primary mechanism of action of SSR149744C at the cellular level is the blockade of

multiple cardiac ion channels. The following table summarizes the inhibitory concentrations

(IC50) of SSR149744C on various potassium and calcium currents, as determined in isolated

guinea pig cardiomyocytes and transfected Chinese Hamster Ovary (CHO) cells.[2]
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Ion Channel Current IC50 (µM) Cell Type

IKr (Rapid delayed rectifier K+) ~10
Guinea Pig Cardiomyocytes /

CHO Cells

IKs (Slow delayed rectifier K+) ~30
Guinea Pig Cardiomyocytes /

CHO Cells

IK(ACh) (Acetylcholine-

activated K+)
0.09

Guinea Pig Cardiomyocytes /

CHO Cells

IKv1.5 (Voltage-gated K+) 2.7
Guinea Pig Cardiomyocytes /

CHO Cells

ICa(L) (L-type Ca2+) ~5
Guinea Pig Cardiomyocytes /

CHO Cells

In Vivo Electrophysiological and Hemodynamic
Effects
Studies in chloralose-anesthetized dogs have demonstrated the significant in vivo

electrophysiological and hemodynamic effects of SSR149744C. The data presented below

illustrates the dose-dependent impact of intravenous administration of SSR149744C.[2]
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Parameter Dosage (mg/kg i.v.) Effect

Sinus Cycle Length 1-10 Dose-dependent prolongation

A-H Interval 1-10 Dose-dependent prolongation

Wenckebach Cycle Length 1-10 Dose-dependent prolongation

Atrial Effective Refractory

Period (ERP)
1-10 Dose-dependent prolongation

Atrio-ventricular Node ERP 1-10 Dose-dependent prolongation

Ventricular ERP, HV, QRS, or

QTc intervals
1-10 No significant change

Arterial Blood Pressure 1-10 Slight decrease

Ventricular Inotropism 1-10 Slight decrease

Antiarrhythmic Efficacy in Preclinical Models
SSR149744C has shown significant efficacy in various in vivo and in vitro models of atrial and

ventricular arrhythmias.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/15654261/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Arrhythmia
Model

Species Route Dosage Key Findings

Vagally Induced

Atrial Fibrillation

Anesthetized

Dogs
IV 3 and 10 mg/kg

Terminated AF in

100% of animals;

Prevented

reinduction in

57%

Low-K+ Medium-

Induced Atrial

Fibrillation

Isolated Guinea

Pig Hearts
- 0.1 to 1 µM

Concentration-

dependent

prevention of AF

Reperfusion-

Induced

Arrhythmias

Anesthetized

Rats
IV 0.1 to 10 mg/kg

Dose-dependent

prevention of

arrhythmias

Reperfusion-

Induced

Arrhythmias

Anesthetized

Rats
PO 3 to 90 mg/kg

Dose-dependent

prevention of

arrhythmias

Permanent Left

Coronary Artery

Ligature

Conscious Rats PO 30 to 90 mg/kg

Reduced early

(0-24 hours)

mortality

Experimental Protocols
The preclinical evaluation of SSR149744C involved a range of in vitro and in vivo experimental

models to characterize its electrophysiological properties and antiarrhythmic efficacy. Below are

detailed methodologies for the key experiments cited.

In Vitro Electrophysiology: Whole-Cell Patch Clamp in
Transfected CHO Cells

Objective: To determine the inhibitory effect of SSR149744C on specific cardiac ion channels

(IKr, IKs, IKv1.5).

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the genes encoding

the subunits of the target human ion channels were cultured in standard media.
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Electrophysiological Recording:

The whole-cell patch-clamp technique was employed to record ionic currents.

Cells were perfused with an extracellular solution containing (in mM): NaCl 137, KCl 4,

CaCl2 1.8, MgCl2 1, D-glucose 10, and HEPES 10, with the pH adjusted to 7.4 with

NaOH.

The intracellular (pipette) solution contained (in mM): KCl 130, MgCl2 1, MgATP 5, HEPES

10, and EGTA 5, with the pH adjusted to 7.2 with KOH.

Voltage-clamp protocols specific to each ion channel were applied to elicit the respective

currents.

SSR149744C was applied at various concentrations to the extracellular solution to

determine the concentration-response relationship and calculate the IC50 value.

In Vitro Electrophysiology: Action Potential Recording in
Guinea Pig Papillary Muscle

Objective: To assess the effect of SSR149744C on cardiac action potential parameters.

Tissue Preparation: Guinea pigs were euthanized, and the hearts were rapidly excised. The

papillary muscles were dissected from the right ventricle and mounted in a tissue bath.

Experimental Setup:

The tissue was superfused with oxygenated Tyrode's solution at 37°C.

The muscle was stimulated at a constant frequency (e.g., 1 Hz) using platinum electrodes.

Intracellular action potentials were recorded using sharp glass microelectrodes filled with 3

M KCl.

Parameters such as resting membrane potential, action potential amplitude, duration at

90% repolarization (APD90), and maximum upstroke velocity (dV/dtmax) were measured

before and after the application of SSR149744C at various concentrations.
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In Vivo Electrophysiology and Hemodynamics in
Anesthetized Dogs

Objective: To evaluate the electrophysiological and hemodynamic effects of SSR149744C in

a large animal model.

Animal Preparation:

Beagle dogs were anesthetized with chloralose.

Catheters were inserted into the femoral artery and vein for blood pressure monitoring and

drug administration, respectively.

Multipolar electrode catheters were positioned in the heart via the jugular vein for

intracardiac recordings and programmed electrical stimulation.

Measurements:

Standard electrocardiogram (ECG) and intracardiac electrograms were continuously

recorded.

Electrophysiological parameters, including sinus cycle length, A-H interval, H-V interval,

and effective refractory periods (ERP) of the atrium and atrioventricular node, were

measured at baseline and after intravenous administration of SSR149744C.

Hemodynamic parameters, including arterial blood pressure and left ventricular pressure,

were also continuously monitored.

In Vivo Model of Vagally Induced Atrial Fibrillation in
Anesthetized Dogs

Objective: To assess the efficacy of SSR149744C in terminating and preventing atrial

fibrillation.

Model Induction:
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In anesthetized dogs, the cervical vagus nerves were isolated and stimulated electrically

to induce atrial fibrillation (AF).

Sustained AF was often facilitated by rapid atrial pacing.

Drug Administration and Assessment:

Once sustained AF was induced, SSR149744C was administered intravenously.

The time to conversion to sinus rhythm was recorded.

After conversion, attempts were made to re-induce AF to assess the prophylactic effect of

the drug.

Signaling Pathways and Mechanism of Action
The multifactorial mechanism of action of SSR149744C involves the modulation of several key

signaling pathways in cardiomyocytes. The following diagrams illustrate these interactions.
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Caption: Multifactorial mechanism of action of SSR149744C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1668370?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The diagram above illustrates the multiple targets of SSR149744C, which include a variety of

cardiac ion channels and receptors. The blockade of potassium channels (IKr, IKs, IKv1.5)

leads to a prolongation of the action potential duration and, consequently, an increase in the

effective refractory period. The inhibition of the L-type calcium current contributes to a reduction

in cardiac contractility (negative inotropy). Furthermore, the antagonistic effects on adrenergic

(α1 and β1) and angiotensin II (AT1) receptors lead to a blunting of sympathetic and renin-

angiotensin system-mediated effects, such as vasoconstriction and increased heart rate and

contractility.
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Comprehensive Preclinical Profile of SSR149744C
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Caption: Preclinical experimental workflow for SSR149744C.

This workflow diagram outlines the logical progression of the preclinical evaluation of

SSR149744C. It begins with in vitro studies to characterize the compound's effects at the

cellular and tissue level, followed by in vivo experiments in relevant animal models to assess its

electrophysiological, hemodynamic, and antiarrhythmic properties in a more integrated

physiological system. The data from these studies are then analyzed to build a comprehensive

understanding of the drug's preclinical profile.

Conclusion
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The preclinical data for SSR149744C (Celivarone) demonstrate its action as a multi-channel

and multi-receptor blocker with a broad spectrum of antiarrhythmic activity. Its ability to inhibit

key potassium and calcium channels, coupled with its anti-adrenergic and anti-angiotensin II

effects, provides a strong rationale for its potential efficacy in treating both atrial and ventricular

arrhythmias. The in vivo studies confirm these electrophysiological effects and demonstrate a

favorable hemodynamic profile at therapeutic doses. These initial findings established

SSR149744C as a promising antiarrhythmic agent, leading to its further investigation in clinical

trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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